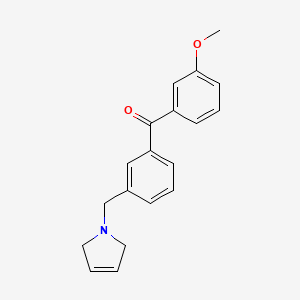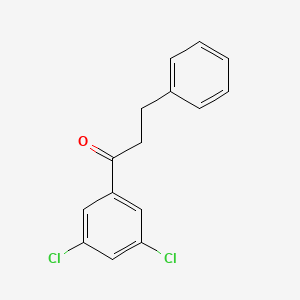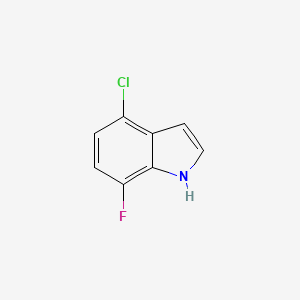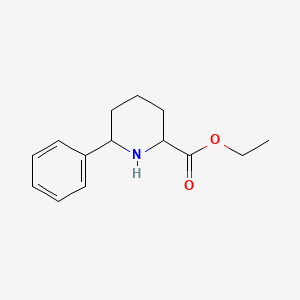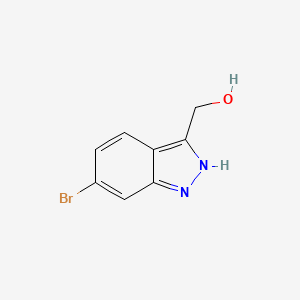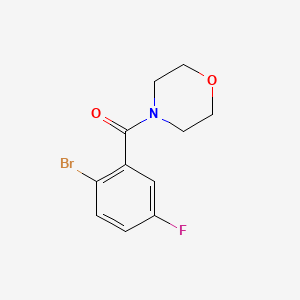
(2-Bromo-5-fluorophenyl)(morpholino)methanone
説明
“(2-Bromo-5-fluorophenyl)(morpholino)methanone” is an organic compound with the chemical formula C11H11BrFNO2 . It appears as a white solid with a morpholine-like odor . This compound is insoluble in water at normal temperature but soluble in organic solvents such as ethanol and dimethyl sulfoxide . It is mainly used in the field of organic synthesis, serving as an intermediate for the synthesis of other organic compounds, such as for the preparation of new drugs, dyes, and pesticides .
Synthesis Analysis
The method for preparing “this compound” is usually by adding morpholinone to 4-fluoro-1-bromobenzene, and then reacting to obtain the target product . The specific reaction conditions will be adjusted according to the requirements of the experiment .Molecular Structure Analysis
The molecular formula of “this compound” is C11H11BrFNO2 . Its average mass is 288.113 Da and its monoisotopic mass is 286.995697 Da .Chemical Reactions Analysis
“this compound” can be used as an intermediate for the synthesis of other organic compounds . The specific reactions it undergoes would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
“this compound” has a density of 1.5±0.1 g/cm3 . Its boiling point is 406.8±45.0 °C at 760 mmHg . The compound has a molar refractivity of 60.9±0.3 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 1 freely rotating bond . Its ACD/LogP is 0.43 .科学的研究の応用
Synthesis and Antioxidant Properties
Research has been conducted on derivatives of phenylmethanone with modifications such as bromination and demethylation to investigate their antioxidant properties. Compounds with bromophenols were found to have effective antioxidant power, indicating potential utility in areas requiring the modulation of oxidative stress or the study of antioxidant mechanisms (Çetinkaya et al., 2012).
Antitumor Activity
The synthesis of morpholino compounds with specific structural changes, such as the introduction of a fluorophenyl group, has been explored for their antitumor activity. Preliminary biological tests on synthesized compounds demonstrated inhibition of the proliferation of various cancer cell lines, suggesting potential research applications in the development of anticancer therapies (Tang & Fu, 2018).
Photostability Enhancement in Fluorophores
The fluorination of fluorophores, including benzophenones, has been shown to substantially enhance their photostability and improve spectroscopic properties. This suggests the utility of fluorinated compounds in developing novel fluorophores for spectroscopic and imaging applications, where enhanced stability and performance are required (Woydziak et al., 2012).
Carbonic Anhydrase Inhibition
Bromophenol derivatives, including natural products, have been synthesized and shown to inhibit human carbonic anhydrase II, an enzyme involved in many physiological and pathological processes. This suggests potential applications in drug discovery for diseases like glaucoma, epilepsy, and osteoporosis, focusing on the role of carbonic anhydrase (Balaydın et al., 2012).
Antidepressive Activity
The synthesis and preliminary evaluation of morpholine derivatives for antidepressive activity indicate the potential for these compounds in the study and development of new treatments for depression. Such research underscores the importance of chemical synthesis in generating novel compounds for biological evaluation (Yuan, 2012).
Safety and Hazards
“(2-Bromo-5-fluorophenyl)(morpholino)methanone” is sensitive and classified as an irritant . Safety technical instructions of the compound should be carefully read before use . Chemical experiments and procedures need to be carried out under strict laboratory conditions and in compliance with relevant safe operating procedures, including wearing appropriate protective equipment and following safe operating procedures to reduce potential risks .
特性
IUPAC Name |
(2-bromo-5-fluorophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO2/c12-10-2-1-8(13)7-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYUNBOMJFGUQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640918 | |
| Record name | (2-Bromo-5-fluorophenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951884-11-0 | |
| Record name | (2-Bromo-5-fluorophenyl)-4-morpholinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromo-5-fluorophenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1604303.png)

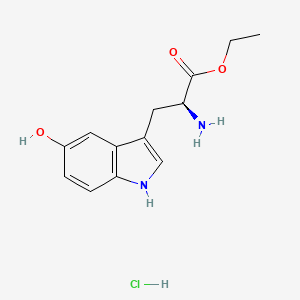
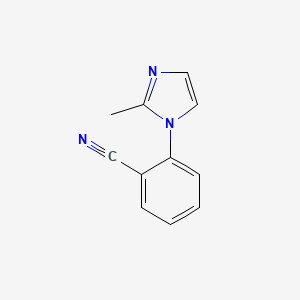
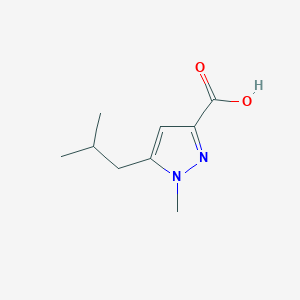



![Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1604315.png)
